Methyl 4-sulfamoylcyclohexane-1-carboxylate
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Overview
Description
Methyl 4-sulfamoylcyclohexane-1-carboxylate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with a sulfamoyl group and a carboxylate ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-sulfamoylcyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with sulfamoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-sulfamoylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-sulfamoylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-sulfamoylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl cyclohexanecarboxylate
- Methyl 1-cyclohexene-1-carboxylate
- Methyl 4-methyl-4-phenyl-1-cyclohexene-1-carboxylate
Uniqueness
Methyl 4-sulfamoylcyclohexane-1-carboxylate is unique due to the presence of both sulfamoyl and carboxylate ester groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl 4-sulfamoylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXIQYTUOGTEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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